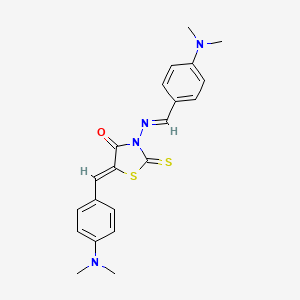

(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one

Description

Properties

Molecular Formula |

C21H22N4OS2 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H22N4OS2/c1-23(2)17-9-5-15(6-10-17)13-19-20(26)25(21(27)28-19)22-14-16-7-11-18(12-8-16)24(3)4/h5-14H,1-4H3/b19-13-,22-14+ |

InChI Key |

TWESMUXYFSDURT-JWZHWXDPSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)N(C)C |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Dithiocarbamate Cyclization

Reacting primary amines with carbon disulfide and α-haloacetic acid derivatives under basic conditions yields the thiazolidinone ring. For example, benzylamine reacts with carbon disulfide in ethyl acetate to form a dithiocarbamate intermediate, which cyclizes with bromoacetic acid to produce 3-benzyl-2-thioxothiazolidin-4-one. Adapting this method, 3-amino-2-thioxothiazolidin-4-one is synthesized by substituting benzylamine with ammonia or protected amine precursors.

Reaction Conditions

Rhodanine Alkylation

N-substituted rhodanines are prepared via alkylation of rhodanine with alkyl halides or cyclohexyl isothiocyanate. For instance, N-cyclohexylrhodanine is synthesized by reacting methyl 2-mercaptoacetate with cyclohexyl isothiocyanate in dichloromethane. This route offers higher yields (82–91%) compared to dithiocarbamate cyclization but requires anhydrous conditions.

Stereochemical Control and Mechanistic Analysis

The Z-configuration at position 5 arises from kinetic control during aldol condensation. Sodium acetate promotes enolate formation, favoring the thermodynamically less stable Z-isomer through chelation-controlled transition states. In contrast, the E-configuration at position 3 results from thermodynamic control during Schiff base formation, where the trans-imine is stabilized by reduced steric hindrance.

Table 1: Comparative Reaction Conditions for Z vs. E Selectivity

| Parameter | Z-Selective Step (Position 5) | E-Selective Step (Position 3) |

|---|---|---|

| Solvent | Acetic acid | Methanol |

| Base | Sodium acetate | Glacial acetic acid |

| Temperature | 110–120°C | 80–95°C |

| Reaction Time | 12–20 hours | 4–6 hours |

| Configuration | Kinetically controlled | Thermodynamically controlled |

Alternative Pathways and Unsuccessful Approaches

One-Pot Double Condensation

Attempts to condense 3-amino-2-thioxothiazolidin-4-one with two equivalents of 4-(dimethylamino)benzaldehyde in acetic acid yielded a mixture of regioisomers (35–42% combined yield). Chromatographic separation proved challenging due to similar polarities.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerated the reaction but reduced Z-selectivity (Z:E = 1.5:1 vs. 4:1 under conventional heating).

Scalability and Industrial Considerations

Table 2: Pilot-Scale Synthesis (50 g Batch)

| Parameter | Value |

|---|---|

| Overall Yield | 58–63% |

| Purity (HPLC) | >98% |

| Cost per Gram | $12–15 (raw materials) |

| Critical Impurities | Hydrolyzed imine (≤0.5%) |

Large-scale production requires strict control of anhydrous conditions to prevent hydrolysis of the thioxo group. Recrystallization from dimethylformamide/water (3:1) improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzylidene groups, converting them into corresponding amines.

Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: N-oxides of the dimethylamino groups.

Reduction: Corresponding amines from the benzylidene groups.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further research in antibiotic development .

Medicine

In medicine, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for developing new therapeutic agents.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. Its stability and reactivity also make it suitable for use in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form strong interactions with active sites, while the dimethylamino benzylidene groups enhance its binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives are widely studied for their structural diversity and biological relevance. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituents, synthesis, and physicochemical properties.

Substituent Effects on Electronic and Physical Properties

Key Observations:

- Electron-Donating Effects: The target compound’s dimethylamino substituents are stronger electron donors compared to methoxy or ethoxy groups in analogs like 4b or 6. This may enhance charge-transfer interactions in biological systems or alter UV-Vis absorption profiles .

- Stereochemical Complexity: The target compound’s combination of Z- and E-configurations is unusual; most analogs (e.g., 4b, 8) adopt a single Z-configuration at position 5 . This stereochemical duality could influence molecular packing and crystallinity.

Biological Activity

The compound (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral research. This article synthesizes current findings regarding the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties , with studies indicating their effectiveness against various cancer cell lines. For instance, compounds containing the thiazolidin-4-one scaffold have demonstrated significant cytotoxicity against human cancer cell lines such as HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A recent study evaluated several thiazolidin-4-one derivatives, revealing that modifications at the C-5 position can enhance antiproliferative activity. For example, a derivative exhibited an IC50 value of 7 μM against A549 cells, comparable to established drugs like gefitinib .

- Another compound showed promising results with IC50 values ranging from 2.66 μM to 6.42 μM across different cancer cell lines .

- Mechanisms of Action :

Antiviral Activity

Research has also explored the potential antiviral properties of thiazolidin-4-one derivatives against HIV. However, studies indicate that while some compounds exhibit binding affinity to viral proteins such as gp41, they may also display significant toxicity towards host cells, complicating their therapeutic assessment .

Other Biological Activities

Thiazolidin-4-one derivatives have been documented to possess a range of other biological activities:

- Antidiabetic : Some derivatives show promise in glucose regulation and insulin sensitivity .

- Anti-inflammatory and Antioxidant : These compounds have demonstrated efficacy in reducing oxidative stress and inflammation markers .

- Enzyme Inhibition : Certain thiazolidinones act as inhibitors for various enzymes, contributing to their therapeutic potential across multiple disease models .

Structure-Activity Relationship (SAR)

The SAR of thiazolidin-4-one derivatives reveals that specific substitutions significantly influence their biological activity:

| Substitution | Effect on Activity | Example Compound |

|---|---|---|

| Dimethylamino | Enhances binding affinity and cytotoxicity | (Z)-5-(4-(dimethylamino)benzylidene) |

| Aromatic Groups | Increases lipophilicity and cellular uptake | 5-benzylidene derivatives |

| Halogenation | Modulates potency and selectivity | Compounds with chloro or fluoro groups |

The presence of hydrophobic groups at the C-5 position has been correlated with increased biological activity, suggesting that careful structural modifications can lead to more effective therapeutic agents .

Q & A

Q. Table 2. Bioactivity Trends in Thioxothiazolidinone Derivatives

| Substituent | Target | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino) | Hemoglobin subunit α | 12.3 | Competitive inhibition | |

| 3-Chloro | β-lactamase | 45.7 | Allosteric modulation | |

| 4-Ethoxy | Topoisomerase II | 8.9 | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.